molecular formula C9H13NO B2421440 2-(tert-Butoxy)pyridine CAS No. 83766-88-5

2-(tert-Butoxy)pyridine

Cat. No. B2421440
CAS RN: 83766-88-5
M. Wt: 151.209
InChI Key: IVMMIUODXRECHX-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)pyridine, also known as tert-butyl 2-pyridinyl ether, is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a clear liquid that can range in color from colorless to slightly pale yellow .


Synthesis Analysis

The synthesis of 2-(tert-Butoxy)pyridine involves the reaction of potassium tert-butoxide and 2-chloropyridine in toluene at 110℃ for 15 hours . Another method involves the reaction of carboxylic acid, tert-butoxypyridine, and boron trifluoride diethyl etherate in dry PhCH3 at room temperature for 30 minutes .


Molecular Structure Analysis

The InChI code for 2-(tert-Butoxy)pyridine is 1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 . The structure consists of a pyridine ring with a tert-butoxy group attached to one of the carbon atoms .


Chemical Reactions Analysis

2-(tert-Butoxy)pyridine has been used in various chemical reactions. For instance, it has been used in the preparation of 1-butyl-3,5-dimethyl-1H-pyrazole from 1H-pyrazole and 1-bromobutane, using an ionic liquid . It has also been used in the methylation of 2-phenylpyridine using di-tert-butyl peroxides .


Physical And Chemical Properties Analysis

2-(tert-Butoxy)pyridine is a clear liquid with a color that ranges from colorless to slightly pale yellow . It has a molecular weight of 151.21 and a molecular formula of C9H13NO . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.12 .

Scientific Research Applications

Magnetic Interaction and Molecular Structure

2-(tert-Butoxy)pyridine derivatives have been studied for their potential as paramagnetic chelating ligands. Kawakami, Tonegawa, and Ishida (2016) found that these derivatives can form strong magnetic interactions due to direct radical-metal bonds. They synthesized and isolated pyridine-2,6-diyl bis(tert-butyl nitroxides) and characterized their molecular and crystal structures, finding that these biradicals behave as triplet molecules even at room temperature, indicating significant magnetic properties (Kawakami, Tonegawa, & Ishida, 2016).

Photocatalytic Degradation and Environmental Applications

In environmental science, 2-(tert-Butoxy)pyridine derivatives have been explored for their role in photocatalytic degradation. Stapleton et al. (2010) investigated the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-(tert-Butoxy)pyridine, in aqueous solutions. Their research is pivotal in understanding the removal of hazardous compounds from ecosystems and human health perspectives (Stapleton et al., 2010).

Reactivity with Phenols

Research by Das, Encinas, Steenken, and Scaiano (1981) focused on the reactivity of tert-butoxy radicals (generated from derivatives like 2-(tert-Butoxy)pyridine) with phenols. Their findings are crucial in understanding the chemical interactions and rate constants in different solvents, which is essential in various chemical synthesis processes (Das, Encinas, Steenken, & Scaiano, 1981).

Coordination Chemistry and Complex Formation

In coordination chemistry, 2-(tert-Butoxy)pyridine derivatives have been used to synthesize and characterize various complexes. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their use in luminescent lanthanide compounds and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Activities in Chemical Reactions

2-(tert-Butoxy)pyridine derivatives have also been explored for their catalytic activities. Less, Simmonds, and Wright (2014) investigated the reactivity and catalytic activities of tert-butoxy aluminium hydride reagents in various chemical reactions, providing insights into potential applications in catalysis (Less, Simmonds, & Wright, 2014).

Safety and Hazards

2-(tert-Butoxy)pyridine is classified under the GHS07 pictogram . It has hazard statements H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which advise avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves, protective clothing, eye protection, or face protection; and specific measures to take if swallowed, if on skin, or if in eyes .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMMIUODXRECHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83766-88-5
Record name 2-tert-Butoxypyridine
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